5-Benzothiopheneboronic acid
Overview
Description
5-Benzothiopheneboronic acid is an organic compound with the molecular formula C8H7BO2S and a molecular weight of 178.02 g/mol . This compound is part of the boronic acid family, which is known for its versatility in various chemical reactions, particularly in the field of organic synthesis. The presence of both a boronic acid group and a benzothiophene moiety in its structure makes it a valuable intermediate in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
5-Benzothiopheneboronic acid, also known as benzothiophene-5-boronic acid, is a biochemical used in proteomics research . .
Mode of Action
Boronic acids, in general, are known to interact with their targets through the boron atom, which can form reversible covalent bonds with biological molecules, particularly with hydroxyl groups in carbohydrates and serine residues in proteins .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds in organic synthesis .
Pharmacokinetics
Boronic acids, in general, are known to have good bioavailability due to their ability to form reversible covalent bonds with biological molecules .
Result of Action
Boronic acids are often used in the synthesis of various organic compounds, suggesting that they may play a role in facilitating chemical reactions .
Action Environment
Boronic acids, in general, are known to be stable under a wide range of conditions, suggesting that they may be relatively insensitive to environmental factors .
Biochemical Analysis
Biochemical Properties
5-Benzothiopheneboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This compound interacts with various enzymes and proteins, including those involved in oxidative addition and transmetalation processes. The nature of these interactions often involves the formation of stable complexes with palladium catalysts, facilitating the coupling reactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and function of certain proteins and enzymes within cells, potentially altering cellular responses and metabolic activities . The compound’s impact on cell signaling pathways can lead to changes in gene expression, thereby influencing cellular functions and overall cell health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to form stable complexes with metal catalysts, such as palladium, is crucial for its role in facilitating carbon-carbon bond formation in Suzuki-Miyaura coupling reactions . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as at 4°C .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain biochemical reactions or cellular functions. At higher doses, it may cause toxic or adverse effects, including potential disruptions in cellular metabolism and function . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical reactions. The compound’s role in the Suzuki-Miyaura coupling reaction highlights its importance in metabolic processes that involve carbon-carbon bond formation . Additionally, this compound may influence metabolic flux and metabolite levels, further impacting cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
The synthesis of 5-Benzothiopheneboronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the reaction of an organolithium or Grignard reagent with a borate ester, followed by hydrolysis to yield the boronic acid . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
5-Benzothiopheneboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reactants involved .
Scientific Research Applications
5-Benzothiopheneboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
5-Benzothiopheneboronic acid can be compared with other boronic acids and benzothiophene derivatives:
Benzo[b]thiophene-2-boronic acid: Similar in structure but differs in the position of the boronic acid group, leading to different reactivity and applications.
3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene: A benzothiophene derivative with additional functional groups, used for its antimicrobial properties.
3-iodo-2-(thiophen-2-yl)benzo[b]thiophene: Another benzothiophene derivative with potential antifungal applications.
The uniqueness of this compound lies in its combination of the boronic acid and benzothiophene moieties, which provides a versatile platform for various chemical transformations and applications .
Biological Activity
5-Benzothiopheneboronic acid is an organoboron compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, inhibition profiles, and therapeutic implications.
Chemical Structure and Properties
This compound features a benzothiophene moiety attached to a boronic acid functional group. Its unique chemical structure allows it to participate in various chemical reactions, particularly those involving the formation of reversible covalent bonds with diols. This property is crucial for its applications in organic synthesis and medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to inhibit β-lactamases, enzymes that confer antibiotic resistance by hydrolyzing β-lactam antibiotics. The compound acts as a transition-state analogue inhibitor, interacting covalently with the catalytic serine residue in the active site of β-lactamases. This interaction prevents the enzyme from hydrolyzing β-lactam antibiotics, thereby restoring their efficacy against resistant bacterial strains.
Inhibition Profile
Recent studies have detailed the inhibition profile of various boronic acids, including this compound, against clinically relevant β-lactamases. The following table summarizes the IC50 values for selected boronic acids against different classes of β-lactamases:
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
This compound | AmpC | 27 |
4-Benzo[b]thiophen-2-ylboronic acid | VIM-2 | 36 |
3-Benzo[b]thiophen-2-ylboronic acid | NDM-1 | 32 |
6-Benzo[b]thiophen-2-ylboronic acid | OXA-24 | 88 |
These results indicate that this compound exhibits potent inhibitory activity against AmpC β-lactamase, a significant target in combating antibiotic resistance.
Case Studies
- Antimicrobial Activity Against Resistant Strains : A study demonstrated that this compound significantly enhanced the activity of third-generation cephalosporins like ceftazidime against AmpC-producing bacteria. The combination treatment resulted in a reduction of the minimum inhibitory concentration (MIC) to as low as 2 mg/mL for certain pathogens, showcasing its potential as an adjuvant therapy in antibiotic resistance management.
- X-ray Crystallography Insights : X-ray crystallographic studies have elucidated the binding interactions between this compound and AmpC β-lactamase. The structural analysis revealed unexpected interactions that contribute to its high affinity for the enzyme, despite lacking conventional binding motifs found in traditional β-lactams.
Research Findings
Recent research highlights the broad-spectrum activity of boronic acids against various β-lactamases:
- Inhibition Mechanism : Boronic acids form a tetrahedral intermediate upon binding to serine residues in β-lactamases, mimicking the transition state during substrate hydrolysis. This mechanism has been validated through computational modeling and experimental assays.
- Diversity of Activity : Studies indicate that derivatives of benzothiopheneboronic acids exhibit varying degrees of potency against different classes of β-lactamases, suggesting a pathway for developing more effective inhibitors tailored to specific resistant strains.
Properties
IUPAC Name |
1-benzothiophen-5-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRZWFSXTOTWTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)SC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586321 | |
Record name | 1-Benzothiophen-5-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845872-49-3 | |
Record name | 1-Benzothiophen-5-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 845872-49-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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